Cas no 2171659-02-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}propanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}propanoic acid
- 2171659-02-0
- EN300-1516118
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}propanoic acid
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- Inchi: 1S/C23H22N4O6/c28-21(29)11-19(22(30)24-10-9-20-25-13-33-27-20)26-23(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,24,30)(H,26,31)(H,28,29)
- InChI Key: NBIGRLZZQSOTMT-UHFFFAOYSA-N
- SMILES: O(C(NC(C(NCCC1=NOC=N1)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 450.15393443g/mol
- Monoisotopic Mass: 450.15393443g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 684
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 144Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1516118-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}propanoic acid |
2171659-02-0 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1516118-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}propanoic acid |
2171659-02-0 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1516118-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}propanoic acid |
2171659-02-0 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1516118-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}propanoic acid |
2171659-02-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1516118-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}propanoic acid |
2171659-02-0 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1516118-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}propanoic acid |
2171659-02-0 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1516118-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}propanoic acid |
2171659-02-0 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1516118-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}propanoic acid |
2171659-02-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1516118-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}propanoic acid |
2171659-02-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1516118-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}propanoic acid |
2171659-02-0 | 2.5g |
$6602.0 | 2023-05-26 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}propanoic acid Related Literature
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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3. Book reviews
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}propanoic acid
Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}propanoic Acid (CAS No. 2171659-02-0)
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}propanoic acid, identified by its CAS number 2171659-02-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular framework of this compound features a fluorenylmethoxycarbonyl moiety, which is a common protective group in peptide synthesis and has been widely utilized in the development of various pharmaceutical intermediates. The presence of this group suggests that the compound may serve as a valuable building block in the synthesis of more complex molecules, particularly in the context of drug discovery and development. Additionally, the 1,2,4-oxadiazole ring is an important pharmacophore that is known for its role in enhancing the binding affinity and selectivity of drug candidates.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional scaffolds in designing novel therapeutic agents. The combination of a fluorene derivative and an oxadiazole moiety in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}propanoic acid positions it as a promising candidate for further exploration in this area. The compound's ability to incorporate multiple pharmacologically relevant groups makes it an attractive scaffold for developing drugs with enhanced efficacy and reduced side effects.
In the realm of bioorganic chemistry, the synthesis of such complex molecules often requires innovative methodologies and strategies. The structural complexity of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}propanoic acid necessitates precise control over reaction conditions and purification techniques. However, recent breakthroughs in synthetic chemistry have made it possible to access such intricate structures with greater ease and efficiency. These advancements have not only streamlined the synthesis process but also opened up new avenues for exploring the biological potential of these compounds.
The fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy due to its stability under various reaction conditions and its ease of removal without affecting other functional groups. This property makes it an ideal choice for protecting amino groups during peptide coupling reactions. In contrast, the 1,2,4-oxadiazole ring is known for its ability to interact with biological targets such as enzymes and receptors, often leading to potent pharmacological effects. The integration of these two motifs into a single molecule suggests that 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}propanoic acid could exhibit dual functionality, making it a versatile tool for drug discovery.
Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. These findings have spurred interest in developing new derivatives with improved characteristics. The presence of both Fmoc and oxadiazole groups in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}propanoic acid positions it as a promising candidate for further investigation in these areas. Researchers are exploring its potential as an intermediate in the synthesis of novel therapeutic agents targeting various diseases.
The propanoic acid moiety at one end of the molecule provides a carboxylic acid functionality that can be further modified through various chemical reactions. This versatility allows for the introduction of additional functional groups or side chains that can fine-tune the biological activity of the compound. For instance, linking this compound to other pharmacophores or using it as a precursor for peptide mimetics could lead to the development of new drugs with enhanced properties.
In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(1,2,4-oxydiazol<0xE5><0xA5><0x8D>)}ethylcarbamoyl}propanoic acid (CAS No. 2171659<0xE2><0x82><0x90><0x02<0xE1><0xB5><0xA7>) is a structurally complex and multifunctional compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutic agents with enhanced efficacy and selectivity. As synthetic methodologies continue to evolve<0xE6><0xA8><0x91>, compounds like this are likely to play an increasingly important role in drug discovery and development efforts worldwide.
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